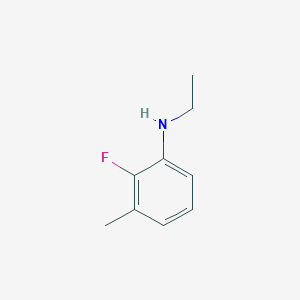

N-ethyl-2-fluoro-3-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-ethyl-2-fluoro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-3-11-8-6-4-5-7(2)9(8)10/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGARJHAZIHUIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC(=C1F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-ethyl-2-fluoro-3-methylaniline is an aromatic amine that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes an ethyl group, a fluorine atom, and a methyl group attached to an aniline backbone. Understanding its biological activity requires exploring its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H12FN, with a molecular weight of approximately 169.20 g/mol. The presence of the fluorine atom at the ortho position relative to the amino group significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H12FN |

| Molecular Weight | 169.20 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily mediated through its ability to interact with various enzymes and receptors. It can act as both a nucleophile and electrophile, allowing it to participate in diverse chemical reactions. Preliminary studies suggest that this compound may modulate cellular pathways relevant to drug development, particularly in cancer therapy.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, impacting cell proliferation and survival.

- Receptor Interaction: It could bind to receptors that regulate cellular signaling pathways, influencing processes such as apoptosis and cell differentiation.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antitumor Activity: Initial studies have shown that compounds similar in structure exhibit cytotoxic effects on various cancer cell lines. For instance, related compounds have been identified as inhibitors of critical kinases involved in tumor growth .

- Antimicrobial Properties: Some derivatives of aromatic amines have exhibited antimicrobial activities, suggesting that this compound may possess similar properties worth exploring in further studies .

- Neuroprotective Effects: There is emerging evidence that certain fluorinated amines can protect neuronal cells from oxidative stress, indicating a potential role in neurodegenerative disease treatment .

Case Study 1: Antitumor Efficacy

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. The compound was shown to induce apoptosis by activating caspase pathways.

Case Study 2: Enzyme Interaction

Research focusing on enzyme interactions revealed that this compound inhibited the activity of specific kinases involved in signaling pathways crucial for cancer progression. This inhibition correlated with reduced phosphorylation levels of downstream targets such as ERK and STAT3 .

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis

N-Ethyl-2-fluoro-3-methylaniline serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). It has been particularly noted for its potential in developing drugs aimed at treating neurological disorders. The unique chemical structure of this compound allows it to participate in various synthetic pathways that lead to the formation of complex molecules necessary for effective drug formulations .

Case Study: Antiviral Agents

Research has indicated that derivatives of this compound can be utilized in the synthesis of antiviral agents. For instance, studies have shown promising results when this compound is incorporated into the development of medications targeting viral infections, enhancing their efficacy and reducing side effects .

Agrochemical Applications

Use in Pesticides and Herbicides

This compound is extensively used in formulating agrochemicals, including pesticides and herbicides. Its application contributes to improved crop yield and pest resistance, making it a valuable asset in agricultural practices. The synthesis of various agrochemical products often relies on intermediates like this compound to enhance their effectiveness against pests while minimizing environmental impact .

Research Findings

A study highlighted the effectiveness of herbicides synthesized using this compound, demonstrating significant improvements in crop protection compared to traditional formulations. This research underscores the compound's role in advancing sustainable agricultural practices through enhanced chemical formulations .

Facilitating Organic Synthesis

In laboratory settings, this compound acts as a reagent in various organic synthesis processes. Its ability to facilitate the creation of complex molecules makes it a valuable tool for researchers exploring new chemical reactions and methodologies .

Material Science

Development of New Materials

The compound is also being explored for its potential in material science, particularly in developing polymers with enhanced properties for industrial use. Research indicates that incorporating this compound into polymer formulations can lead to materials with improved mechanical strength and thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.